2,4-Dimethyl-3-phenylpentan-3-aminehydrochloride
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Overview
Description
2,4-Dimethyl-3-phenylpentan-3-aminehydrochloride is a chemical compound that belongs to the class of aliphatic amines It is characterized by the presence of a phenyl group attached to a pentane chain, which is further substituted with methyl groups at the 2nd and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3-phenylpentan-3-aminehydrochloride typically involves the reaction of 2,4-dimethyl-3-phenylpentan-3-amine with hydrochloric acid. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as:
Continuous Flow Synthesis: Utilizing a continuous flow reactor to maintain consistent reaction conditions and improve yield.
Catalytic Hydrogenation: Employing catalysts like palladium on carbon (Pd/C) to facilitate the reaction under controlled pressure and temperature.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-3-phenylpentan-3-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate (KMnO₄) to form corresponding ketones or carboxylic acids.
Reduction: Reduction using agents like lithium aluminum hydride (LiAlH₄) to produce amines.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium
Reduction: LiAlH₄ in anhydrous ether
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Primary or secondary amines
Substitution: Alkylated amines
Scientific Research Applications
2,4-Dimethyl-3-phenylpentan-3-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role as a metabolite in cancer metabolism.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3-phenylpentan-3-aminehydrochloride involves its interaction with specific molecular targets and pathways. It may act as a:
Bronsted Base: Accepting protons from donor molecules.
Metabolite: Participating in metabolic reactions within the human body, particularly in cancer metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylpentan-3-amine
- 3-Amino-2,4-dimethylpentane
- Diisopropylmethylamine
Uniqueness
2,4-Dimethyl-3-phenylpentan-3-aminehydrochloride is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
141983-78-0 |
---|---|
Molecular Formula |
C13H22ClN |
Molecular Weight |
227.77 g/mol |
IUPAC Name |
2,4-dimethyl-3-phenylpentan-3-amine;hydrochloride |
InChI |
InChI=1S/C13H21N.ClH/c1-10(2)13(14,11(3)4)12-8-6-5-7-9-12;/h5-11H,14H2,1-4H3;1H |
InChI Key |
KZAFJCBYJAEMHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)(C(C)C)N.Cl |
Origin of Product |
United States |
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